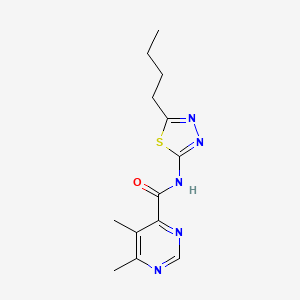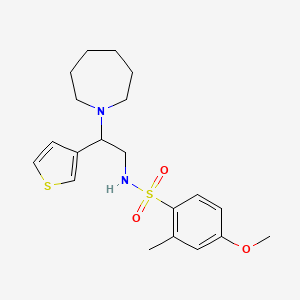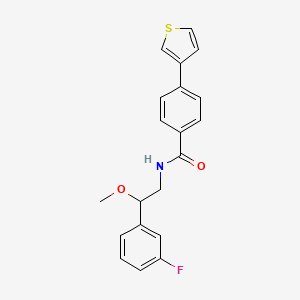
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BPTD, is a compound that has been of interest to the scientific community due to its potential applications in the field of drug discovery. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of this compound to CDK2 has been studied using molecular docking simulations, which have shown that this compound binds to the ATP-binding pocket of the enzyme. The binding of this compound to GSK-3β has also been studied using molecular docking simulations, which have shown that this compound binds to the substrate-binding pocket of the enzyme.
Biochemical and Physiological Effects:
This compound has been found to exhibit promising biochemical and physiological effects. Inhibition of CDK2 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK-3β by this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is its specificity for the target enzymes CDK2 and GSK-3β. This specificity reduces the likelihood of off-target effects and improves the efficacy of the compound. However, one limitation of this compound is its relatively low potency compared to other inhibitors of CDK2 and GSK-3β. This limitation may make it less suitable for use in clinical settings.
Future Directions
There are several future directions for research on N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to improve the potency of the compound through structure-activity relationship (SAR) studies. Another direction is to study the effects of this compound on other enzymes and pathways to identify additional therapeutic targets. Additionally, the potential of this compound as a drug candidate for the treatment of cancer, Alzheimer's disease, and inflammatory diseases should be further explored.
Synthesis Methods
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 5,6-dimethylpyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 5,6-dimethylpyrimidine-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The synthesis of this compound has been reported in several scientific journals, and the purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential applications in the field of drug discovery. It has been found to exhibit inhibitory activity against several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). Inhibition of these enzymes has been linked to the treatment of several diseases, including cancer and Alzheimer's disease. This compound has also been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-4-5-6-10-17-18-13(20-10)16-12(19)11-8(2)9(3)14-7-15-11/h7H,4-6H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBOCQKIHXOPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2449700.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide](/img/structure/B2449701.png)

![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)

![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)



![6-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449713.png)
![1-(2-Aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2449715.png)
![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2449716.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2449717.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2449718.png)